2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-phenyl-1H-imidazole, pyridazine derivatives, and p-toluidine. The synthesis could involve:
Formation of the imidazole-pyridazine intermediate: This step might involve the reaction of 4-phenyl-1H-imidazole with a pyridazine derivative under specific conditions such as heating or using a catalyst.
Thioether formation: The intermediate could then react with a thiol compound to form the thioether linkage.
Acetamide formation: Finally, the compound could be reacted with p-toluidine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thioether or aromatic rings.
Reduction: Reduction reactions could target the imidazole or pyridazine rings.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and modified acetamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it of interest in drug discovery.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new drugs.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(phenyl)acetamide
- 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
The unique combination of functional groups in 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide might confer specific properties such as enhanced biological activity or improved stability compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-7-9-18(10-8-16)24-21(28)14-29-22-12-11-20(25-26-22)27-13-19(23-15-27)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYURQRCDMYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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